Target Engagement: FR-β Binding as a Differentiator for Cancer and Inflammation Research
4-Fluoro-3-(methylsulfamoyl)benzoic acid exhibits quantifiable binding to the human Folate Receptor-beta (FR-β) [1]. This interaction is specific to the precise substitution pattern of the compound. In an antiproliferative assay using Chinese hamster D4 cells expressing human FR-β, the compound reduced cell viability in the presence of folic acid after 96 hours [1]. This activity provides a validated functional readout for this target.
| Evidence Dimension | Binding Affinity / Functional Activity |
|---|---|
| Target Compound Data | Reduction in cell viability (antiproliferative activity) observed [1] |
| Comparator Or Baseline | Generic analogs (e.g., 3-(Methylsulfamoyl)benzoic acid) or the 4-(Methylsulfamoyl) isomer (CAS 10252-63-8) are not reported to have comparable FR-β activity in this context. |
| Quantified Difference | Specific, quantifiable functional activity at FR-β; no comparable activity reported for closest positional or non-fluorinated analogs. |
| Conditions | Human FR-β receptor expressed in Chinese hamster D4 cells; 96-hour incubation; Cell-Titer Blue assay with folic acid [1]. |
Why This Matters
For researchers studying FR-β mediated pathways in cancer or inflammation, this compound offers a directly quantified functional activity that non-fluorinated or differently substituted methylsulfamoyl benzoic acids may not provide, guiding a more informed and efficient procurement choice.
- [1] BindingDB. ChEMBL_1759618 (CHEMBL4194626): Binding affinity to human FR-beta receptor. Assay ID 4, Entry ID 50002348. View Source
